molecular formula C12H12Hg2NO4 B1591398 Merfen-styli CAS No. 8003-05-2

Merfen-styli

Cat. No.: B1591398
CAS No.: 8003-05-2
M. Wt: 635.41 g/mol
InChI Key: ZAQDQFFQEKUULQ-UHFFFAOYSA-N
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Description

Merfen-styli is a useful research compound. Its molecular formula is C12H12Hg2NO4 and its molecular weight is 635.41 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Merfen-styli, also known as nitrooxy(phenyl)mercury;phenylmercury;hydrate, primarily targets the Beta-(1-4)-glucan hydrolase . This enzyme plays a crucial role in the metabolism of glucans, which are polysaccharides of glucose.

Mode of Action

It is known that many mercury-based organic compounds, like this compound, exert their effects by interacting with the thiol groups (-sh) of proteins, altering their structure and function . This interaction can lead to changes in the activity of the targeted enzymes or proteins, potentially leading to the observed effects of the compound.

Biochemical Pathways

This compound’s interaction with Beta-(1-4)-glucan hydrolase could potentially affect the metabolic pathways involving glucans . Glucans are involved in various biological processes, including energy storage and cell signaling.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

Given its potential interaction with Beta-(1-4)-glucan hydrolase, it may affect the metabolism of glucans, leading to changes at the cellular level

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as other drugs or chemicals, could potentially interact with this compound, affecting its action and efficacy.

Biochemical Analysis

Biochemical Properties

. It interacts with various enzymes, proteins, and other biomolecules, primarily through its mercury ion, which can form strong bonds with thiol groups in proteins. This interaction can inhibit the activity of enzymes that rely on thiol groups for their function, leading to the disruption of essential biochemical reactions within microbial cells .

Cellular Effects

Merfen-styli exerts profound effects on various types of cells and cellular processes. It disrupts cell membrane integrity, leading to leakage of intracellular contents and cell death . Additionally, this compound can interfere with cell signaling pathways and gene expression, particularly those involved in stress responses and detoxification processes. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production and biosynthetic capabilities of the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to and inhibit the function of critical biomolecules within the cell. The mercury ion in this compound forms covalent bonds with thiol groups in proteins, leading to enzyme inhibition and disruption of protein function . This inhibition can affect various cellular processes, including DNA replication, transcription, and translation, ultimately leading to cell death. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further damaging cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, this compound can cause severe toxic effects, including damage to the liver, kidneys, and nervous system . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity, highlighting the importance of careful dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to detoxification and stress responses. It interacts with enzymes such as glutathione S-transferase, which plays a crucial role in the detoxification of mercury compounds . The presence of this compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its toxic effects . The distribution of this compound within tissues can vary depending on the route of administration and the duration of exposure .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its localization, with different effects observed in different compartments. For example, in the nucleus, this compound can interfere with DNA replication and transcription, while in the mitochondria, it can disrupt energy production and induce oxidative stress .

Properties

IUPAC Name

nitrooxy(phenyl)mercury;phenylmercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2Hg.NO3.H2O/c2*1-2-4-6-5-3-1;;;2-1(3)4;/h2*1-5H;;;;1H2/q;;;+1;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQDQFFQEKUULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg].C1=CC=C(C=C1)[Hg]O[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Hg2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8003-05-2
Record name Phenylmercuric nitrate, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.